molecular formula Fe3Sn B15488577 Iron stannide

Iron stannide

Cat. No.: B15488577
M. Wt: 286.25 g/mol
InChI Key: YWXCUNSANNLRLM-UHFFFAOYSA-N
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Description

Iron stannide is an intermetallic compound of iron and tin that has emerged as a highly effective precatalyst for electrochemical processes. Its structurally ordered and highly conductive nature, particularly in the FeSn2 form, overcomes the typical limitations of poor conductivity and stability found in monometallic iron-based catalysts . This makes it a superior material for advanced energy research. A primary application of iron stannide is in electrochemical water-splitting for clean hydrogen production. When used as an anode, electrophoretically deposited FeSn2 demonstrates remarkable activity and durability for the oxygen evolution reaction (OER), achieving low overpotentials of 197 mV and 273 mV at 10 mA cm¯² on nickel foam and FTO electrodes, respectively . These values outperform many benchmarking nickel-iron (NiFe)-based catalysts. In an alkaline overall water-splitting system, a cell incorporating a FeSn2 anode and a Pt cathode can achieve a low cell potential of 1.53 V, surpassing the performance of noble metal-based systems . The high performance is attributed to an in-situ surface transformation during operation, where an active layer of α-FeO(OH) (iron oxyhydroxide) forms on the conductive FeSn2 core, creating a highly active and stable interface . Beyond water-splitting, iron stannide is also being investigated for the selective oxygenation of organic substrates, a key process for synthesizing value-added chemicals . From a synthesis perspective, scalable and environmentally friendly mechanochemical methods using ball milling have been developed for related stannite-family materials, highlighting a move towards sustainable production routes for these advanced compounds . Iron stannide is supplied for research applications only.

Properties

Molecular Formula

Fe3Sn

Molecular Weight

286.25 g/mol

InChI

InChI=1S/3Fe.Sn

InChI Key

YWXCUNSANNLRLM-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Fe].[Sn]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Features of Selected Stannides

Compound Crystal Structure Key Features Applications References
Iron Stannide (Fe-Sn) Layered (e.g., Fe₄Si₂Sn₇O₁₆) Low-spin Fe²⁺ in stannide layers; high-spin Fe²⁺ in oxide layers; frustrated magnetism Lithium-ion batteries, magnetic studies
Mg₂Sn Cubic antifluorite (Mg₂Sn) Lone pair electrons at Sn sites; semiconducting behavior Thermoelectric materials
AuSn NiAs-type Linear Au chains with octahedral Sn coordination; ordered ternary variants (AuNiSn₂, AuCuSn₂) Catalysis, electronic devices
PdSn₄ Orthorhombic Dirac node arcs; enhanced electron correlations Quantum materials research
Ni₃Sn₄ Hexagonal High thermal stability; metallic conductivity Solder alloys, battery electrodes

Key Observations:

  • Layered vs. Bulk Structures : Iron stannides like Fe₄Si₂Sn₇O₁₆ adopt layered architectures, enabling anisotropic properties, whereas Mg₂Sn and AuSn exhibit bulk 3D bonding networks .
  • Electronic Behavior: PdSn₄ and AuSn display exotic electronic states (Dirac node arcs, ordered ternary phases), contrasting with the frustrated magnetism and electrochemical activity of Fe-Sn compounds .
  • Role of Tin : In Mg₂Sn, Sn²⁻ lone pairs influence superconductivity, while in Fe-Sn, Sn acts as a structural stabilizer in intermetallic layers .

Functional Performance

Electrochemical Activity :

  • Iron Stannide : Exhibits reversible lithiation with a theoretical capacity of ~800 mAh/g, but suffers from volume expansion during cycling .
  • Ni₃Sn₄ and Cu₆Sn₅ : Demonstrate higher cyclability due to robust metallic frameworks, though with lower specific capacities (~400–500 mAh/g) .

Thermoelectric Efficiency :

Magnetic Properties :

  • Fe₄Si₂Sn₇O₁₆ : Shows antiferromagnetic ordering below 3 K due to geometrically frustrated kagomé lattices in oxide layers .
  • SrSn and EuSn : These alkaline-earth stannides lack magnetic ordering, emphasizing the unique role of Fe²⁺ in enabling magnetism .

Q & A

Q. How can discrepancies between experimental and theoretical lattice thermal conductivity values be addressed?

  • Methodological Guidance :
  • Apply time-domain thermoreflectance (TDTR) for direct thermal conductivity measurement. Compare with Boltzmann transport equation (BTE) models incorporating phonon-phonon scattering .

Guidelines for Contradiction Analysis

  • Step 1 : Replicate experiments with identical synthesis parameters (e.g., furnace type, precursor purity ≥99.99%) .
  • Step 2 : Perform error propagation analysis on instrumental data (e.g., ±0.02 Å uncertainty in XRD lattice parameters) .
  • Step 3 : Publish negative results (e.g., failed doping attempts) to clarify boundary conditions .

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